
6-(tert-Butylamino)-4-methylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butylamino)-4-methylnicotinic acid is an organic compound that features a nicotinic acid core substituted with a tert-butylamino group at the 6-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butylamino)-4-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylnicotinic acid with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions: 6-(tert-Butylamino)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The tert-butylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
6-(tert-Butylamino)-4-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-(tert-Butylamino)-4-methylnicotinic acid involves its interaction with molecular targets, such as enzymes or receptors. The tert-butylamino group may enhance its binding affinity to specific targets, influencing biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
4-Methylnicotinic acid: Lacks the tert-butylamino group, which may result in different chemical and biological properties.
6-Aminonicotinic acid: Contains an amino group instead of a tert-butylamino group, leading to variations in reactivity and applications.
Nicotinic acid: The parent compound without any substitutions, serving as a basis for comparison.
Uniqueness: 6-(tert-Butylamino)-4-methylnicotinic acid is unique due to the presence of both the tert-butylamino and methyl groups, which can significantly influence its chemical reactivity and potential applications. The tert-butylamino group, in particular, can enhance steric hindrance and electronic effects, making this compound distinct from its analogs.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
6-(tert-butylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-9(13-11(2,3)4)12-6-8(7)10(14)15/h5-6H,1-4H3,(H,12,13)(H,14,15) |
InChIキー |
QIMGJYKOBKEPLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(=O)O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






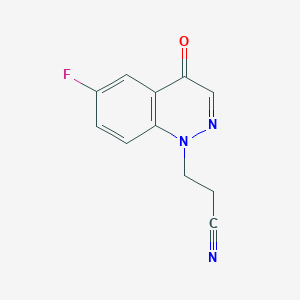

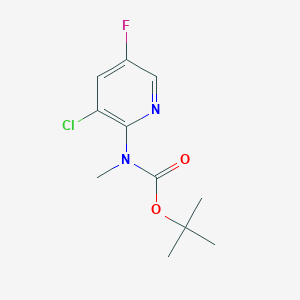
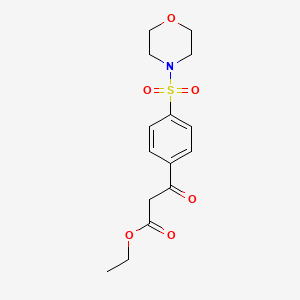
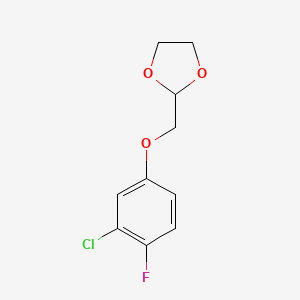
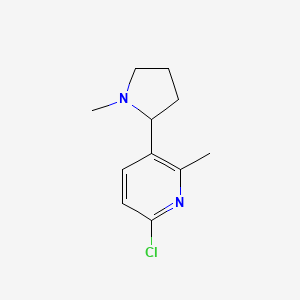

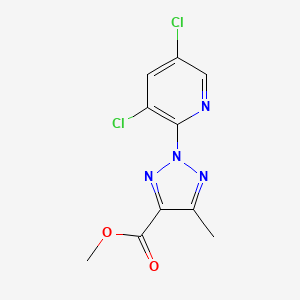

![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11798690.png)
